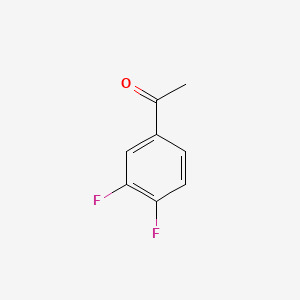

3',4'-Difluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJSSJFLXRMYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190378 | |

| Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-33-5 | |

| Record name | 1-(3,4-Difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3',4'-Difluoroacetophenone: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3',4'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of a wide array of chemical compounds. Its chemical structure, characterized by a difluorophenyl group attached to an acetyl moiety, imparts unique properties that are highly valued in medicinal chemistry, agrochemical formulation, and materials science. The presence of fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, applications, and safety considerations of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

| Property | Value |

| CAS Number | 369-33-5[1][2] |

| Molecular Formula | F₂C₆H₃COCH₃[1][2] |

| Molecular Weight | 156.13 g/mol [1][2] |

| Appearance | Liquid[1][2] |

| Melting Point | 19-20 °C (lit.)[1][2] |

| Boiling Point | 94-95 °C/13 mmHg (lit.)[1][2] |

| Density | 1.246 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index | n20/D 1.4916 (lit.)[1][2] |

| Flash Point | 75 °C (167 °F) - closed cup[1][2] |

| SMILES String | CC(=O)c1ccc(F)c(F)c1[1][2] |

| InChI Key | VWJSSJFLXRMYNV-UHFFFAOYSA-N[1][2] |

Synthesis and Reactivity

The most common method for the synthesis of this compound is through the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[2][3][4][5] The ketone functional group in this compound is a versatile handle for a variety of chemical transformations, including reduction to the corresponding alcohol, oxidation, and condensation reactions to form more complex molecules.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative example of a Friedel-Crafts acylation for the synthesis of this compound.

Materials:

-

1,2-Difluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The setup is protected from atmospheric moisture using a drying tube.

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the reaction flask and cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: Acetyl chloride is added dropwise to the stirred suspension while maintaining the temperature at 0 °C.

-

Addition of Substrate: A solution of 1,2-difluorobenzene in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Quenching: The reaction mixture is cooled back to 0 °C and then slowly poured onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Workup: The quenched mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Reduction of this compound to 1-(3,4-Difluorophenyl)ethanol

This protocol describes a general procedure for the reduction of a ketone to an alcohol using sodium borohydride.

Materials:

-

This compound

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: this compound is dissolved in methanol in an Erlenmeyer flask.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride is added in small portions with stirring.

-

Reaction Monitoring: The reaction is allowed to proceed at room temperature with occasional swirling for a specified time, and the progress is monitored by TLC.

-

Workup: Water is added to the reaction mixture, and the methanol is removed by heating. The mixture is then cooled, and the product is extracted with diethyl ether.

-

Purification: The combined ether extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude alcohol, which can be further purified if necessary.

Applications in Research and Industry

This compound is a valuable intermediate in several industrial and research applications:

-

Pharmaceutical Development: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[6][7] Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, often targeting the cyclooxygenase (COX) enzymes.[8][9]

-

Agrochemical Formulation: The compound is utilized in the production of pesticides and herbicides, where the fluorine substituents can enhance the efficacy and stability of the final products.[6][7]

-

Material Science: The unique properties conferred by the difluorophenyl group make it a useful component in the development of advanced materials, including specialty polymers and coatings with enhanced chemical resistance.[6]

-

Organic Synthesis: In a broader context, it is a key reagent for creating more complex molecules in organic chemistry research.[6][7]

Role in the Development of Anti-Inflammatory Agents

While this compound itself does not directly interact with biological signaling pathways, it is a critical starting material for the synthesis of molecules designed to do so. A prominent example is its use in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) pathway. The diagram below illustrates this conceptual workflow.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. webassign.net [webassign.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 3',4'-Difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 3',4'-Difluoroacetophenone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information presented is intended to support research and development activities by providing essential data and standardized experimental protocols.

Core Physical and Chemical Data

This compound, with the CAS Number 369-33-5, is a colorless to light yellow liquid at room temperature.[1] Its unique difluorinated phenyl structure makes it a valuable building block in medicinal chemistry for the development of novel compounds with enhanced efficacy and metabolic stability.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 369-33-5[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₈H₆F₂O[1][4] |

| Molecular Weight | 156.13 g/mol [1][2][4][7] |

| Appearance | Colorless to light yellow liquid[1] |

| Melting Point | 19-20 °C (lit.)[1][2][7] |

| Boiling Point | 94-95 °C at 13 mmHg (lit.)[1][2][7] |

| Density | 1.246 g/mL at 25 °C (lit.)[1][2][7] |

| Refractive Index (n20/D) | 1.4916 (lit.)[1][2][7] |

| Solubility | Insoluble in water. Soluble in various organic solvents.[9] |

| Flash Point | 75 °C (167 °F) - closed cup[7] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely powdered and packed into a capillary tube, which is sealed at one end.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, alongside a calibrated thermometer.

-

Heating: The apparatus is heated slowly and uniformly, typically at a rate of 1-2 °C per minute, to ensure accurate temperature measurement.

-

Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded. This range is reported as the melting point.[10] For pure compounds, this range is typically narrow (0.5-1.0 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to change into a gas.[11]

Methodology:

-

Sample Preparation: A small volume of liquid this compound is placed in a small test tube or fusion tube.[11][12]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[11]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.[11][12]

-

Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This temperature is recorded as the boiling point.[11] It is crucial that the thermometer bulb and the liquid level are aligned for an accurate reading.[11]

Determination of Density

Density is the mass of a substance per unit volume.[13]

Methodology:

-

Mass Measurement: A known volume of this compound is accurately measured using a volumetric flask or a graduated cylinder. The empty container is first weighed, and then weighed again after being filled with the liquid to determine the mass of the liquid.[13][14]

-

Volume Measurement: The volume of the liquid is read directly from the calibrated glassware.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.[13] This measurement is temperature-dependent, so the temperature at which the density is measured should always be recorded.[13]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[15][16]

Methodology:

-

Sample and Solvent Preparation: A small, measured amount (e.g., 0.05 mL or 25 mg) of this compound is placed in a test tube.[17]

-

Solvent Addition: A specific volume (e.g., 0.75 mL) of the chosen solvent (e.g., water, ethanol, diethyl ether, etc.) is added in small portions.[17]

-

Observation: After each addition, the test tube is vigorously shaken.[17] The substance is considered soluble if it completely dissolves to form a clear solution. If it does not dissolve, it is deemed insoluble. Observations on partial solubility can also be noted.[15]

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities to create a solubility profile for the compound.[17] For compounds with acidic or basic functional groups, solubility in aqueous acid or base can also be tested to provide further structural information.[18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3 ,4 -Difluoroacetophenone 97 369-33-5 [sigmaaldrich.com]

- 3. 369-33-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. This compound (369-33-5) at Nordmann - nordmann.global [nordmann.global]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 3′,4′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. chemimpex.com [chemimpex.com]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 15. chem.ws [chem.ws]

- 16. youtube.com [youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

3',4'-Difluoroacetophenone molecular structure and weight

An In-depth Technical Guide to 3',4'-Difluoroacetophenone

For professionals in research, scientific, and drug development fields, this guide provides a comprehensive overview of the molecular structure, properties, and key data of this compound.

Core Molecular Data

This compound is a substituted aromatic ketone with the chemical formula C₈H₆F₂O.[1] It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its fluorine substituents can enhance metabolic stability and bioactivity in target molecules.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₆F₂O[1] |

| Molecular Weight | 156.13 g/mol [1][2] |

| CAS Number | 369-33-5[1][2] |

| Appearance | Colorless to light yellow liquid[1] |

| Melting Point | 19-20 °C[1][2] |

| Boiling Point | 94-95 °C @ 13 mmHg[1][2] |

| Density | 1.246 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.4916[1][2] |

Structural Representation

The molecular structure of this compound is depicted in the following diagram, generated using the DOT language. This visualization clarifies the atomic arrangement and bonding.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available within the provided search results. However, it is widely used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The literature suggests its use in aldol condensation reactions to form chalcone derivatives, which are precursors to various bioactive molecules.[3]

Synthetic Pathways

The role of this compound as a synthetic intermediate is illustrated in the following workflow diagram.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 3',4'-Difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3',4'-Difluoroacetophenone. This document details the experimental protocols, presents a thorough interpretation of the spectral data, and includes visualizations of the molecular structure and analytical workflow to aid in research and development applications.

Introduction

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring introduces unique electronic properties and potential for specific biological interactions, making it a valuable building block in the synthesis of novel compounds. A precise understanding of its molecular structure, confirmed through NMR spectroscopy, is paramount for its application in drug design and development. This guide serves as a detailed reference for the characterization of this compound using ¹H and ¹³C NMR.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃). The data is based on findings reported in Magnetic Resonance in Chemistry.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2' | 7.78 | ddd | J(H,H) = 8.8, J(H,F) = 6.9, J(H,H) = 2.2 |

| H-5' | 7.27 | ddd | J(H,F) = 11.2, J(H,H) = 8.8, J(H,H) = 2.2 |

| H-6' | 7.69 | ddd | J(H,H) = 8.8, J(H,F) = 4.7, J(H,H) = 2.2 |

| CH₃ | 2.58 | s | - |

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C=O | 195.8 | s | - |

| C-1' | 134.4 | d | J(C,F) = 4.4 |

| C-2' | 124.6 | d | J(C,F) = 6.6 |

| C-3' | 152.9 | dd | J(C,F) = 255.4, J(C,F) = 12.5 |

| C-4' | 155.8 | dd | J(C,F) = 255.4, J(C,F) = 12.5 |

| C-5' | 117.8 | d | J(C,F) = 22.0 |

| C-6' | 115.6 | d | J(C,F) = 22.0 |

| CH₃ | 26.6 | s | - |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D).

-

A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution was transferred to a 5 mm NMR tube.

-

The sample was thoroughly mixed to ensure homogeneity.

3.2. NMR Data Acquisition

-

Instrumentation: A Bruker Avance spectrometer, or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, depending on the desired signal-to-noise ratio.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.

-

Spectral Width: 0-220 ppm.

-

3.3. Data Processing

-

The Free Induction Decay (FID) was Fourier transformed.

-

Phase and baseline corrections were applied to the resulting spectra.

-

Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mandatory Visualizations

4.1. Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR signal assignments. Key through-bond couplings that give rise to the observed splitting patterns are indicated.

An In-depth Technical Guide to the FTIR Spectroscopic Data of 3',4'-Difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic data for 3',4'-Difluoroacetophenone. Due to the limited availability of public experimental spectra, this guide presents a table of expected vibrational frequencies and their assignments based on established group frequency correlations and data from analogous compounds. Furthermore, a detailed experimental protocol for acquiring the FTIR spectrum of a liquid sample like this compound is provided, alongside a visual representation of the experimental workflow.

Data Presentation: Expected FTIR Spectral Data

The following table summarizes the principal expected infrared absorption bands for this compound. The assignments are based on the characteristic vibrational modes of the functional groups present in the molecule, including the carbonyl group of the ketone, the aromatic ring, and the carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2950 - 2850 | Weak | Methyl C-H stretching (asymmetric and symmetric) |

| ~1700 - 1680 | Strong | C=O stretching (ketone) |

| ~1610 - 1580 | Medium-Strong | Aromatic C=C stretching |

| ~1520 - 1480 | Medium-Strong | Aromatic C=C stretching |

| ~1430 - 1400 | Medium | Methyl C-H bending (asymmetric) |

| ~1360 | Medium | Methyl C-H bending (symmetric) |

| ~1300 - 1200 | Strong | C-C(=O)-C stretching and bending |

| ~1250 - 1100 | Strong | Aromatic C-F stretching |

| ~900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocols: Acquiring the FTIR Spectrum

The following protocol outlines the methodology for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) sampling technique is recommended for its simplicity and minimal sample preparation.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

An ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

Procedure:

-

Instrument Preparation and Background Scan:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to remove any residues.

-

Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to eliminate contributions from the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small drop (typically 1-2 μL) of this compound directly onto the center of the ATR crystal.

-

If the ATR accessory is equipped with a pressure clamp, lower the clamp to ensure good contact between the liquid sample and the crystal surface. Apply consistent pressure for reproducible results.

-

-

Spectral Acquisition:

-

Set the desired parameters for the spectral acquisition. Typical parameters for a mid-infrared scan are:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans (co-added to improve the signal-to-noise ratio)

-

-

Initiate the sample scan. The spectrometer will collect the interferogram, and the software will perform a Fourier transform to generate the infrared spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

Identify the characteristic absorption bands and compare them to the expected frequencies to confirm the identity and purity of the sample.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a soft tissue and then cleaning with an appropriate solvent to prepare for the next sample.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the FTIR spectrum of this compound using an ATR accessory.

An In-depth Technical Guide to 3',4'-Difluoroacetophenone: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 3',4'-Difluoroacetophenone, a key building block in pharmaceutical and agrochemical research. Its unique difluorophenyl structure is leveraged by medicinal chemists to develop novel compounds with enhanced efficacy and metabolic stability, particularly in the creation of anti-inflammatory and analgesic agents.[1] Adherence to strict safety protocols is crucial when working with this compound.

Physicochemical and Safety Data

Proper understanding of the physical, chemical, and safety properties of this compound is fundamental for its safe handling in a laboratory setting. The following tables summarize key quantitative data for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O | [1][2] |

| Molecular Weight | 156.13 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 19-20 °C | [1][2] |

| Boiling Point | 94-95 °C at 13 mmHg | [1][2] |

| Density | 1.246 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.4916 | [1][2] |

| Flash Point | 75 °C (167 °F) - closed cup | [2] |

Table 2: Hazard Identification and Safety Information

| Hazard Category | GHS Classification and Statements | Source |

| Signal Word | Warning | [2] |

| Hazard Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Storage Class | 10 - Combustible liquids | [2] |

| Target Organs | Respiratory system | [2] |

Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This compound is a valuable precursor in the synthesis of chalcones, which are known for their broad range of pharmacological activities. The following is a representative protocol for the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.

Objective: To synthesize a chalcone derivative from this compound and a selected aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Dilute Hydrochloric Acid (HCl)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted aromatic aldehyde (1.0 equivalent) in an appropriate volume of ethanol (e.g., 30-50 mL for a 10 mmol scale). Stir the mixture at room temperature until all solids are dissolved.

-

Reaction Initiation: Cool the flask in an ice bath with continuous stirring. Prepare a solution of NaOH (e.g., 2.0 equivalents in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.

-

Reaction Progression: After the addition of the base is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC. Formation of a precipitate often indicates product formation.

-

Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g). Acidify the mixture with dilute HCl until it reaches a neutral pH.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships for the safe handling and use of this compound.

Detailed Safety and Handling Procedures

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

-

Respiratory Protection: Use this compound in a well-ventilated laboratory fume hood. If the concentration in the air is expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

4.2. Handling

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

All handling procedures should be conducted in a chemical fume hood.

-

Ensure adequate ventilation to prevent the accumulation of flammable vapors.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Do not eat, drink, or smoke in areas where this chemical is handled.

4.3. Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

Store in a designated flammable liquids storage cabinet.

-

Protect from direct sunlight and moisture.

4.4. First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.5. Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide essential information for the safe handling, storage, and use of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) before working with this compound.

References

Solubility profile of 3',4'-Difluoroacetophenone in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3',4'-Difluoroacetophenone in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the physicochemical properties of the compound and its structural analogs. Furthermore, a detailed experimental protocol is provided for the precise quantitative determination of its solubility.

Introduction

This compound is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its chemical structure, featuring a difluorinated phenyl ring attached to an acetyl group, influences its physical and chemical properties, including its solubility in various solvents. Understanding the solubility profile of this compound is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Compound Information:

-

IUPAC Name: 1-(3,4-difluorophenyl)ethanone

-

Molecular Weight: 156.13 g/mol

-

Appearance: Colorless to light yellow liquid[1]

-

Melting Point: 19-20 °C[1]

-

Boiling Point: 94-95 °C at 13 mmHg[1]

-

Density: 1.246 g/mL at 25 °C[1]

Qualitative Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both a polar carbonyl group and a relatively nonpolar difluorophenyl ring. The presence of two fluorine atoms can enhance its solubility in certain organic solvents compared to its non-fluorinated parent compound, acetophenone.[3] Acetophenone itself is reported to be slightly soluble in water and freely soluble in most organic solvents.[4][5][6]

Based on the principle of "like dissolves like" and data for analogous compounds, the following table summarizes the expected qualitative solubility of this compound in common laboratory solvents at ambient temperature.

| Solvent | Solvent Polarity (Relative) | Expected Qualitative Solubility | Rationale |

| Water | 1.000 | Slightly Soluble / Insoluble | The hydrophobic difluorophenyl ring likely dominates over the polar carbonyl group, leading to low aqueous solubility. |

| Methanol | 0.762 | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the carbonyl oxygen, and its alkyl group has some affinity for the aromatic ring. |

| Ethanol | 0.654 | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule. |

| Acetone | 0.355 | Very Soluble | A polar aprotic solvent that can interact favorably with the polar carbonyl group. |

| Dichloromethane | 0.309 | Very Soluble | A polar aprotic solvent that is a good solvent for many aromatic compounds. |

| Ethyl Acetate | 0.228 | Very Soluble | A moderately polar aprotic solvent that should readily dissolve the compound. |

| Toluene | 0.099 | Very Soluble | A nonpolar aromatic solvent that will have strong interactions with the difluorophenyl ring. |

| Hexane | 0.009 | Soluble to Moderately Soluble | A nonpolar aliphatic solvent; solubility will depend on the balance between the nonpolar interactions with the ring and the less favorable interactions with the polar carbonyl group. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours to permit the excess solid to settle.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter into a volumetric flask to remove any suspended microparticles.

-

Dilute the filtered solution to a suitable concentration for analysis with the same solvent.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor: S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of volumetric flask) / (Initial volume of supernatant) × 100

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. app.studyraid.com [app.studyraid.com]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. Acetophenone - Sciencemadness Wiki [sciencemadness.org]

The Strategic Role of Fluorine in the Bioactivity of Acetophenones: A Technical Guide

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone strategy in modern medicinal chemistry, capable of profoundly altering the physicochemical and biological properties of a compound.[1][2][3] Fluorine's unique characteristics—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] When applied to the acetophenone scaffold, a common moiety in bioactive compounds, fluorine substituents serve as powerful tools to modulate potency, selectivity, and pharmacokinetic profiles. This technical guide explores the multifaceted role of fluorine in tuning the bioactivity of acetophenone derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying principles of their design and function.

Key Physicochemical Effects of Fluorination

The strategic placement of fluorine on the acetophenone ring or its side chain can lead to several critical modifications:

-

Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative degradation by metabolic enzymes, which can increase a drug's half-life.[2]

-

Lipophilicity and Permeability: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target site of action.[1][2][4]

-

Binding Affinity and Conformation: The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing non-covalent interactions with biological targets such as hydrogen bonds and dipole-dipole interactions.[2][5] Furthermore, fluorine substitution, particularly at the ortho-position of the phenyl ring, can enforce a specific conformation, which may be more favorable for receptor binding.[6][7][8] Studies have shown that 2'-fluoro-substituted acetophenones predominantly adopt an s-trans conformation due to repulsion between the fluorine and carbonyl oxygen atoms.[6][7][8]

-

Acidity (pKa) Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, which can be crucial for catalytic mechanisms or binding interactions.[5][9]

Bioactivity of Fluorinated Acetophenones

Fluorinated acetophenones have demonstrated a wide range of biological activities, including antimicrobial, enzyme inhibitory, and anticancer effects.

Antimicrobial Activity

The incorporation of fluorine into acetophenone-derived structures has been shown to enhance antibacterial activity. The position of the fluorine atom on the aromatic ring is critical for determining the potency.

| Compound/Derivative | Target Organism(s) | Bioactivity Metric (e.g., MIC, Zone of Inhibition) | Reference |

| Fluorinated Curcuminoids (derived from piperidone) | Streptococcus mutans | Lowest MIC values among halogenated analogs | [10] |

| 3-Fluoro N-Methyl-4-piperidone Curcuminoid | S. mutans, S. sanguinis | Most active among tested fluorinated compounds | [10] |

| Substituted Acetophenone-based Semicarbazones | S. aureus, B. subtilis | Significant zone of inhibition | This is a general finding; specific data for a fluorinated analog was not provided in the initial search results. |

MIC = Minimum Inhibitory Concentration

The enhanced activity of fluorinated compounds is often attributed to fluorine's high electronegativity and its ability to form weak hydrogen bonds, which can improve interactions with bacterial targets.[10]

Enzyme Inhibition

Fluorinated ketones, including acetophenone derivatives, are potent inhibitors of various enzymes, particularly serine proteases. The electron-withdrawing fluorine atoms destabilize the carbonyl bond, making it more susceptible to nucleophilic attack by an active site residue (e.g., serine).[11] This forms a stable hemiacetal adduct that mimics the tetrahedral transition state of the natural enzymatic reaction, leading to potent inhibition.[11]

-

Mechanism: α-Trifluoromethyl ketones, for example, react with the active site serine of a protease to form a stable hemiacetal, effectively blocking the enzyme's catalytic activity.[11] This "transition state analogue" inhibition is a powerful strategy in drug design.[11]

Structure-Activity Relationships (SAR)

The biological activity of fluorinated acetophenones is highly dependent on the number and position of the fluorine substituents.

Caption: Structure-Activity Relationship (SAR) of fluorinated acetophenones.

-

Ortho-Substitution: As previously mentioned, a fluorine atom at the 2'-position can lock the molecule into an s-trans conformation, which can be critical for fitting into a specific receptor binding pocket.[6][7][8]

-

Para-Substitution: The 4'-fluoroacetophenone is a versatile building block in the synthesis of pharmaceuticals and agrochemicals, suggesting its favorable influence on biological activity.[4]

-

α-Substitution: Fluorination at the α-carbon (next to the carbonyl) creates highly effective enzyme inhibitors by increasing the electrophilicity of the carbonyl carbon.[11][12][13]

Experimental Protocols

Synthesis of Fluorinated Acetophenones

A common method for the synthesis of α-fluorinated acetophenones involves the use of hypervalent iodine reagents.[12][13]

Protocol: α-Fluorination using Iodosylarene and TEA·5HF [12]

-

Materials: Substituted acetophenone, iodosylarene (e.g., iodosylbenzene), triethylamine·penta-hydrofluoride (TEA·5HF), and a solvent such as 1,2-dichloroethane (DCE).

-

Reaction Setup: To a solution of the acetophenone derivative in DCE, add the iodosylarene and TEA·5HF.

-

Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 60°C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired α-fluoroketone. This method is noted for its high selectivity, producing monofluorinated products while avoiding double fluorination.[12]

Evaluation of Antimicrobial Activity

The antimicrobial properties of synthesized compounds are commonly assessed using broth microdilution or agar well diffusion methods.[10]

Protocol: Minimum Inhibitory Concentration (MIC) Determination [10]

-

Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. mutans) is prepared in a suitable growth medium.

-

Serial Dilution: The test compound (e.g., a fluorinated acetophenone derivative) is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Experimental and Logic Workflows

Visualizing the workflow from synthesis to biological evaluation provides a clear overview of the drug discovery process for these compounds.

Caption: General workflow for the development of bioactive acetophenones.

Conclusion

Fluorine substituents play a pivotal and versatile role in modulating the bioactivity of acetophenones. Through carefully considered placement on the aromatic ring or side chain, fluorine can enhance metabolic stability, control molecular conformation, and increase binding affinity and potency.[1][2] The ability of α-fluoroacetophenones to act as transition-state analogue inhibitors of key enzymes highlights a particularly successful application of fluorine in drug design.[11] The synthetic accessibility and the profound, predictable effects on physicochemical properties ensure that fluorinated acetophenones will remain a subject of intense interest for researchers and drug development professionals seeking to create next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tus.elsevierpure.com [tus.elsevierpure.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria [mdpi.com]

- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]

- 13. Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex - PubMed [pubmed.ncbi.nlm.nih.gov]

3',4'-Difluoroacetophenone: A Key Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoroacetophenone is a fluorinated aromatic ketone that has emerged as a versatile and crucial building block in organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, its applications, and detailed experimental protocols for its use in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental for its effective use in synthesis. The key properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| CAS Number | 369-33-5 |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 19-20 °C |

| Boiling Point | 94-95 °C at 13 mmHg |

| Density | 1.246 g/mL at 25 °C |

| Refractive Index | n20/D 1.4916 |

Core Application: Synthesis of a Key Intermediate for Maraviroc

A prominent application of this compound is in the synthesis of 4,4-difluorocyclohexanecarboxylic acid , a crucial intermediate in the manufacture of Maraviroc. Maraviroc is an FDA-approved antiretroviral drug used in the treatment of HIV infection. It functions as a CCR5 receptor antagonist, preventing the virus from entering human cells. The following sections detail a plausible multi-step synthetic route from this compound to this key intermediate, complete with experimental protocols.

Synthetic Workflow

The overall transformation involves a three-step process:

-

Birch Reduction: The aromatic ring of this compound is partially reduced to a non-conjugated diene.

-

Catalytic Hydrogenation: The resulting diene and the ketone functionality are fully reduced to a saturated cyclohexane ring and a secondary alcohol, respectively.

-

Oxidative Cleavage (Haloform Reaction): The acetyl group is converted into a carboxylic acid.

The following diagram illustrates this synthetic pathway:

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 4,4-difluorocyclohexanecarboxylic acid from this compound.

Step 1: Birch Reduction of this compound

This procedure describes the partial reduction of the aromatic ring using a dissolving metal reduction.

Materials:

-

This compound

-

Anhydrous liquid ammonia

-

Sodium metal

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Ammonium chloride

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (argon or nitrogen).

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 250 mL of anhydrous liquid ammonia.

-

Once the desired volume of ammonia is collected, add 15.6 g (0.1 mol) of this compound dissolved in 50 mL of anhydrous diethyl ether through the dropping funnel.

-

Carefully add small, freshly cut pieces of sodium metal (4.6 g, 0.2 mol) to the stirred solution. The solution should turn a deep blue color, indicating the presence of solvated electrons.

-

After the addition of sodium is complete, slowly add 12 mL of absolute ethanol dropwise via the dropping funnel.

-

Allow the reaction to stir at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

-

Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude dihydro product. This intermediate is often used in the next step without further purification.

Step 2: Catalytic Hydrogenation

This step involves the complete saturation of the diene and reduction of the ketone to a secondary alcohol.

Materials:

-

Crude product from Step 1

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

Dissolve the crude dihydro product from the previous step in 150 mL of ethanol in a hydrogenation vessel.

-

Carefully add 0.5 g of 10% Pd/C catalyst to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically after 12-24 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(4,4-difluorocyclohexyl)ethanol.

Step 3: Haloform Reaction for Carboxylic Acid Synthesis

This final step converts the methyl ketone functionality into the desired carboxylic acid.

Materials:

-

Crude 1-(4,4-difluorocyclohexyl)ethanol from Step 2

-

Iodine

-

Sodium hydroxide

-

Hydrochloric acid

-

Sodium thiosulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve the crude product from Step 2 in 100 mL of diethyl ether.

-

In a separate beaker, prepare a solution of 40 g (1.0 mol) of sodium hydroxide in 200 mL of water and cool it in an ice bath.

-

Slowly add 50.8 g (0.2 mol) of iodine crystals to the cold sodium hydroxide solution with stirring until the iodine dissolves.

-

Add the freshly prepared hypoiodite solution dropwise to the stirred solution of the acetyl compound at 0-5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. A yellow precipitate of iodoform may be observed.

-

Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and acidify to pH 2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

-

Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4,4-difluorocyclohexanecarboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is clearly demonstrated in the efficient synthesis of 4,4-difluorocyclohexanecarboxylic acid, a key intermediate for the important antiretroviral drug, Maraviroc. The synthetic route detailed in this guide, employing a sequence of Birch reduction, catalytic hydrogenation, and haloform reaction, provides a practical pathway for researchers and drug development professionals to access this important fluorinated scaffold. The strategic incorporation of fluorine atoms via precursors like this compound continues to be a powerful tool in the design and synthesis of novel therapeutic agents.

References

A Technical Guide to 3',4'-Difluoroacetophenone: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical properties of resulting molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the commercial suppliers, typical purity levels, and analytical methodologies for this compound, aimed at professionals in research and drug development.

Commercial Suppliers and Purity Levels

A variety of chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. The most common purity grades available are 97% and ≥98%. The table below summarizes the offerings from several prominent suppliers. It is important for researchers to consult the supplier's Certificate of Analysis (CoA) for batch-specific purity data and impurity profiles.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 97% | 369-33-5 | C₈H₆F₂O | 156.13 |

| Chem-Impex | ≥98% (GC) | 369-33-5 | C₈H₆F₂O | 156.13 |

| J&K Scientific | min. 98% | 369-33-5 | C₈H₆F₂O | 156.13 |

Synthesis and Purification

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

-

1,2-Difluorobenzene

-

Acetyl chloride or Acetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (a slight molar excess relative to the acylating agent) is suspended in anhydrous dichloromethane in the reaction flask and cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: Acetyl chloride (or acetic anhydride) is dissolved in anhydrous dichloromethane and added dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Addition of Substrate: 1,2-Difluorobenzene is added dropwise to the reaction mixture, again ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Vacuum Distillation

The crude this compound is typically purified by fractional distillation under reduced pressure. This method is effective for separating the product from less volatile impurities and unreacted starting materials.

Experimental Protocol:

-

Apparatus: A standard vacuum distillation apparatus is assembled, including a distillation flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump protected by a cold trap.

-

Procedure: The crude product is placed in the distillation flask with a magnetic stir bar. The system is evacuated to the desired pressure. The flask is heated gently in a heating mantle. The fraction distilling at the appropriate boiling point and pressure (literature value: 94-95 °C at 13 mmHg) is collected as the purified product.[1][2]

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, several analytical techniques are employed. A Certificate of Analysis from the supplier will typically provide results from one or more of these methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any impurities.

Typical Experimental Parameters:

-

GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program: An initial temperature of around 80 °C, held for a few minutes, followed by a ramp up to a final temperature of approximately 280 °C.

-

MS Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl protons and the aromatic protons, with coupling patterns influenced by the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon signals will exhibit splitting due to coupling with the fluorine atoms (C-F coupling).

Logical Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for a research organization to procure and verify the quality of this compound.

Conclusion

This compound is a readily available chemical intermediate crucial for various research and development applications. While suppliers typically offer high-purity grades, it is imperative for researchers to conduct their own quality control to ensure the material meets the specific requirements of their experiments. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and quality assessment of this important building block.

References

Methodological & Application

Synthetic Routes for the Preparation of 3',4'-Difluoroacetophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoroacetophenone is a key building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the aromatic ring can significantly influence the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, binding affinity, and lipophilicity. Consequently, efficient and scalable synthetic routes to this intermediate are of considerable interest. This document provides a detailed overview of the primary synthetic strategies for preparing this compound, complete with experimental protocols and a comparative analysis of the available data.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several methods, with the most common being Friedel-Crafts acylation and organometallic routes (Grignard and organolithium reactions). The choice of route often depends on the availability of starting materials, scalability, and the desired purity of the final product.

| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction | Route 3: Organolithium Reaction |

| Starting Materials | 1,2-Difluorobenzene, Acetylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) | 3,4-Difluorobromobenzene, Magnesium, Acetylating Agent | 1,2-Difluorobenzene, Strong Lithium Base (e.g., n-BuLi), Acetylating Agent |

| Key Reagents | Lewis Acid Catalyst (e.g., AlCl₃) | Iodine (for activation) | - |

| Typical Solvents | Dichloromethane, 1,2-Dichloroethane | Anhydrous Diethyl Ether, Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature | -78 °C to room temperature |

| Reported Yield | Moderate (Challenges with deactivated ring) | Good to High | Potentially High |

| Advantages | Utilizes readily available starting materials. | Generally high-yielding and regioselective. | Can be very high-yielding. |

| Disadvantages | 1,2-Difluorobenzene is strongly deactivated towards electrophilic substitution, potentially leading to low yields and requiring harsh conditions. Stoichiometric amounts of Lewis acid are often necessary. | Requires strictly anhydrous conditions as Grignard reagents are highly moisture-sensitive. | Requires cryogenic temperatures and the use of pyrophoric organolithium reagents, demanding specialized handling. |

Experimental Protocols

Route 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene

The Friedel-Crafts acylation of 1,2-difluorobenzene is challenging due to the electron-withdrawing nature of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution.[1] However, under forcing conditions, the reaction can proceed. The following protocol is a representative procedure adapted from general Friedel-Crafts acylation methods.[2][3]

Materials:

-

1,2-Difluorobenzene

-

Acetyl Chloride (or Acetic Anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

5% Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 1,2-difluorobenzene (1.0 eq.) to the stirred suspension.

-

Add acetyl chloride (1.1 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Route 2: Grignard Reaction with 3,4-Difluorobromobenzene

This route involves the formation of a Grignard reagent from 3,4-difluorobromobenzene, followed by its reaction with an acetylating agent. This method is often preferred due to its potential for higher yields and better regioselectivity. The following protocol is based on general procedures for Grignard reactions.[4][5]

Materials:

-

3,4-Difluorobromobenzene

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetyl Chloride (or Acetic Anhydride)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 3,4-difluorobromobenzene (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

-

Initiate the reaction by gentle heating if necessary. Once the reaction starts (indicated by bubbling and a color change), add the remaining 3,4-difluorobromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

-

In a separate flame-dried flask, prepare a solution of the acetylating agent (e.g., acetyl chloride, 1.1 eq.) in anhydrous THF and cool it to 0 °C.

-

Slowly add the prepared Grignard reagent to the cooled solution of the acetylating agent via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Visualizations

Logical Workflow for Grignard Synthesis of this compound

Caption: Workflow for the Grignard synthesis of this compound.

Signaling Pathway for Friedel-Crafts Acylation